1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
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Overview
Description
1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as MPP, is a synthetic compound that belongs to the family of pyrrolidinones. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione involves the inhibition of the dopamine transporter, which leads to an increase in the concentration of dopamine in the synaptic cleft. This can lead to a variety of physiological and biochemical effects, including increased locomotor activity, increased heart rate, and increased blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to increase the release of dopamine in the brain, which can lead to a variety of other effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, which makes it a valuable tool for studying the role of dopamine in the brain. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving 1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, including the development of new and more potent dopamine transporter inhibitors, the use of this compound in animal models of Parkinson's disease, and the study of the role of dopamine in other neurological and psychiatric disorders. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safer handling and storage protocols.
Synthesis Methods
The synthesis of 1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with piperidine to form the corresponding amide, which is then cyclized with phosgene to form the pyrrolidinedione.
Scientific Research Applications
1-(3-methoxyphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been widely used in scientific research to study the role of dopamine in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, which can lead to a variety of physiological and biochemical effects.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-7-5-6-12(10-13)18-15(19)11-14(16(18)20)17-8-3-2-4-9-17/h5-7,10,14H,2-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRZNLRFGCOVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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